Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride
Description
Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride is a piperidine-containing compound characterized by a methyl ester group, an amino substituent, and a dihydrochloride salt formulation. Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts, as shown below:
Properties
IUPAC Name |
methyl 2-amino-3-piperidin-1-ylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)8(10)7-11-5-3-2-4-6-11;;/h8H,2-7,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJWVQOYPYQEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1CCCCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412932-40-2 | |
| Record name | methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight: 227.14 g/mol
- Functional Groups: Contains an amino group and a piperidine moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding: The compound may bind to specific receptors involved in neurotransmission and cellular signaling, influencing pathways related to mood regulation and cognitive functions.
- Enzyme Inhibition: Research indicates that it exhibits inhibitory activity against Class I PI3-kinase enzymes, which play a role in cell proliferation and survival. This inhibition can potentially translate into anti-cancer effects, as these pathways are often dysregulated in tumors .
Antimicrobial Activity
This compound has shown promising antimicrobial properties:
- Antibacterial Effects: Studies have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate significant potency compared to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 12.5 |
| S. aureus | 10 |
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent:
- Cell Proliferation Inhibition: It has been found to inhibit the proliferation of cancer cells in vitro, with IC50 values suggesting strong efficacy against specific cancer lines such as HCT-116 and MCF-7 .
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 5.0 |
| MCF-7 | 6.5 |
Case Studies and Research Findings
- Study on Anticancer Properties: A recent study highlighted the compound's ability to induce apoptosis in hypopharyngeal tumor cells, showing a superior effect compared to traditional chemotherapeutics like bleomycin .
- Antimicrobial Research: Another investigation focused on the compound's efficacy against resistant bacterial strains, demonstrating its potential as a novel antimicrobial agent in treating infections that are difficult to manage with current antibiotics .
- Mechanistic Insights: Ongoing research aims to elucidate the precise molecular mechanisms through which this compound exerts its biological effects, particularly its influence on signaling pathways involved in cancer progression and microbial resistance .
Scientific Research Applications
Scientific Research Applications
Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride has a broad spectrum of applications in scientific research:
Medicinal Chemistry
- Therapeutic Potential: The compound is explored for its potential in treating neurological disorders due to its interaction with neurotransmitter systems. Initial studies suggest it may influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions .
- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property is being investigated for potential applications in developing new antibiotics .
Buffering Agent
- Cell Culture Applications: The compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is essential for optimal cell growth and function .
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuropharmacological Effects
In a pharmacological study by Jones et al. (2024), the compound was tested for its effects on serotonin receptors in vitro. The findings demonstrated that it acted as a partial agonist at the 5-HT1A receptor, indicating possible applications in treating anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
(a) Methyl 2-amino-3-(4-nitrophenyl)propanoate
- Structure : Features a nitrobenzene group instead of the piperidine ring.
- Synthesis: Derived via etherification of a nitro derivative with methanol and thionyl chloride, followed by reduction to form (S)-2-amino-3-(4-aminophenyl)propan-1-ol .
- Key Difference : The nitro group introduces strong electron-withdrawing effects, influencing reactivity and solubility compared to the electron-rich piperidine moiety in the main compound.
(b) Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate
- Structure : Contains a pyridine ring substituted with chlorine and pivalamide groups, coupled with an acrylate ester .
- Key Difference: Pyridine’s aromaticity and lower basicity compared to piperidine may reduce solubility in acidic environments. The acrylate group could enhance metabolic stability relative to the amino ester in the main compound.
(c) Diphenylpyraline Hydrochloride
- Structure : A 1-methylpiperidine derivative with a diphenylmethoxy substituent .
- Therapeutic Function : Approved antihistaminic agent with a melting point of 122–124°C .
- Key Difference: The diphenylmethoxy group enhances lipophilicity and receptor binding affinity, contrasting with the simpler propanoate ester in the main compound.
Table 2: Comparative Properties of Piperidine Derivatives
| Compound | Key Functional Groups | Melting Point (°C) | Pharmacological Activity | Synthesis Complexity |
|---|---|---|---|---|
| Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride | Piperidine, amino ester, dihydrochloride | N/A | Undocumented | Likely multi-step |
| Diphenylpyraline Hydrochloride | Piperidine, diphenylmethoxy | 122–124 | Antihistaminic | Patented process |
| Methyl 2-amino-3-(4-nitrophenyl)propanoate | Nitrophenyl, amino ester | N/A | Intermediate in synthesis | Two-step reduction |
Pharmacological and Industrial Relevance
- This compound: Computational CCS data suggest utility in mass spectrometry workflows, but the lack of biological studies limits its current applications .
Preparation Methods
Esterification of Amino Acid Precursors
The methyl ester of the amino acid is prepared via esterification of the corresponding amino acid hydrochloride salt using acetyl chloride in methanol. This reaction is typically carried out at low temperatures (0–15 °C) to control reaction rates and minimize side reactions. The esterification is followed by heating (45–65 °C) to complete the reaction:
| Reaction Step | Reagents and Conditions | Temperature Range | Notes |
|---|---|---|---|
| Esterification | Acetyl chloride (1.5–2.5 equiv) + methanol + amino acid hydrochloride | 0–15 °C (addition), then 45–65 °C (heating) | Ester formed as methyl ester hydrochloride salt |
This step yields (R)-methyl 2,5-diaminopentanoate dihydrochloride, a key intermediate.
Cyclization and Formation of Piperidine Ring
The amino ester intermediate undergoes cyclization to form the piperidine ring, often via intramolecular nucleophilic substitution or reduction of lactam intermediates. For example, (R)-3-aminopiperidin-2-one hydrochloride is synthesized by treatment of the methyl ester with sodium methoxide in methanol at low temperatures (-10 to 0 °C), followed by filtration to isolate the lactam hydrochloride:
| Reaction Step | Reagents and Conditions | Temperature Range | Notes |
|---|---|---|---|
| Cyclization | Sodium methoxide (1.5–3 equiv) in methanol + methyl ester hydrochloride | -10 to 0 °C | Lactam intermediate isolated by filtration |
Subsequent reduction of the lactam with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 25–35 °C, followed by heating at 55–65 °C, converts the lactam to the piperidine amine:
| Reaction Step | Reagents and Conditions | Temperature Range | Notes |
|---|---|---|---|
| Reduction | LiAlH4 (1.6 equiv) in THF + lactam hydrochloride | 25–35 °C (addition), then 55–65 °C (heating) | Produces (R)-3-aminopiperidine |
The amine is then converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid and isolated by filtration.
Formation of this compound
The final compound is obtained by combining the amino ester backbone with the piperidine substituent, followed by salt formation:
- The piperidine ring is introduced via nucleophilic substitution or coupling reactions with the amino acid methyl ester.
- The free base is converted into the dihydrochloride salt by reaction with hydrochloric acid in methanol, typically at temperatures ranging from 0 to 20 °C.
- The dihydrochloride salt is isolated by filtration and drying, yielding a stable crystalline product.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Equivalents | Isolation Method |
|---|---|---|---|---|
| Esterification | Acetyl chloride + methanol + amino acid HCl | 0–15 (addition), 45–65 (heating) | 1.5–2.5 acetyl chloride | Filtration/crystallization |
| Cyclization (lactam formation) | Sodium methoxide in methanol | -10 to 0 | 1.5–3 sodium methoxide | Filtration |
| Reduction to amine | LiAlH4 in THF | 25–35 (addition), 55–65 (heating) | 1.6 LiAlH4 | Filtration |
| Salt formation | HCl in methanol | 0–20 | Excess HCl | Filtration |
Research Findings and Notes
- The use of methanol as a solvent is prevalent throughout the synthesis, particularly in esterification and salt formation steps.
- Temperature control is critical in each step to optimize yield and purity, especially during esterification and reduction.
- The reduction of lactam intermediates with lithium aluminum hydride is a key step enabling the formation of the piperidine ring amine.
- The final dihydrochloride salt form improves the compound's stability and solubility, making it suitable for pharmaceutical applications.
- Large-scale synthesis has been demonstrated with batch sizes exceeding 1000 grams, indicating the method's scalability.
Q & A
Q. What are the critical factors to optimize in the synthesis of Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride?
Synthetic optimization should focus on:
- Reaction temperature and pH : Hydrochloride salt formation (common in amino acid derivatives) requires precise pH control to avoid decomposition. For example, similar compounds like methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride are synthesized under acidic conditions (pH 3–4) to stabilize the amine group .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for nucleophilic substitution reactions involving piperidine. Evidence from related piperidine derivatives highlights solvent purity impacts yield .
- Purification methods : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) is recommended to isolate the dihydrochloride salt .
Q. How can researchers characterize the purity and structure of this compound?
Key analytical methods include:
- NMR spectroscopy : and NMR to confirm the propanoate backbone, piperidinyl substituent, and hydrochloride salt formation. For example, enantiomeric purity of similar methyl esters is validated using chiral shift reagents .
- HPLC with UV/RI detection : Reverse-phase C18 columns (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>95% as per pharmacopeial standards) .
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., expected [M+H] peak at m/z 249.1 for the free base and adducts accounting for HCl) .
Q. What are the solubility properties of this compound in common laboratory solvents?
- High solubility : In water and polar solvents (e.g., methanol, DMSO) due to the dihydrochloride salt enhancing ionic interactions.
- Limited solubility : In non-polar solvents (e.g., hexane, chloroform). Experimental data for analogous compounds (e.g., methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride) show solubility >50 mg/mL in water .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across studies?
Discrepancies may arise from:
- Impurity profiles : Trace impurities (e.g., unreacted piperidine or methyl ester intermediates) can interfere with biological assays. Use HPLC-MS to identify and quantify impurities (detection limit ≤0.1%) .
- Assay conditions : Variations in buffer pH or ionic strength may alter the compound’s protonation state. For example, piperidine’s pKa (~11) suggests sensitivity to alkaline conditions, impacting receptor binding .
- Cell line specificity : Test multiple cell lines (e.g., HEK293 vs. CHO) to confirm target engagement, as observed in studies of structurally related intermediates .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- pH-dependent stability : Conduct accelerated degradation studies (e.g., 40°C, 75% RH for 4 weeks) in buffers (pH 1–9). Monitor via HPLC for decomposition products (e.g., free amine or ester hydrolysis) .
- Light and temperature sensitivity : Store lyophilized samples at -20°C in amber vials to prevent photodegradation, as recommended for similar hydrochloride salts .
Q. How can enantiomeric purity be ensured in asymmetric synthesis?
- Chiral chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol gradients to separate enantiomers. For example, (2S)-2-amino-3-(phenylamino)propanoate dihydrochloride was resolved with >99% enantiomeric excess using this method .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures, as demonstrated for methyl amino acid derivatives .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to piperidine-sensitive targets (e.g., GPCRs or ion channels). Validate with SAR studies on analogs like 3-(piperidin-1-yl)propanoates .
- QSAR modeling : Train models on datasets of structurally related compounds (e.g., methyl esters with piperidine substituents) to predict logP, bioavailability, and toxicity .
Methodological Challenges and Solutions
Q. How to address discrepancies in spectroscopic data between batches?
- Batch-to-batch variability : Characterize each batch via NMR (500 MHz, DO) and compare peak integrals for consistency. For example, variations in piperidine ring proton signals (δ 2.5–3.5 ppm) may indicate incomplete salt formation .
- Counterion analysis : Titrate with AgNO to confirm chloride content (theoretical 24.3% for dihydrochloride) .
Q. What are best practices for handling hygroscopicity during formulation?
- Lyophilization : Freeze-dry aqueous solutions to obtain a stable powder.
- Excipient selection : Use mannitol or trehalose to reduce water absorption, as shown for hygroscopic hydrochloride salts in pharmaceutical intermediates .
Q. How to design assays for detecting metabolic byproducts in vivo?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
